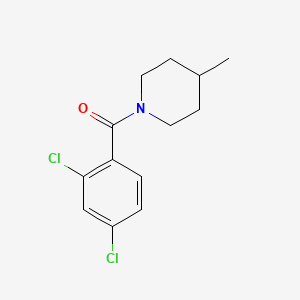

![molecular formula C11H11Cl2NO3S B2360167 2-({2-[(2,4-二氯苄基)氨基]-2-氧代乙基}巯基)乙酸 CAS No. 338421-43-5](/img/structure/B2360167.png)

2-({2-[(2,4-二氯苄基)氨基]-2-氧代乙基}巯基)乙酸

货号 B2360167

CAS 编号:

338421-43-5

分子量: 308.17

InChI 键: JLAPSFRCSLOHCX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

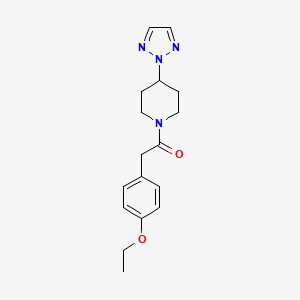

Molecular Structure Analysis

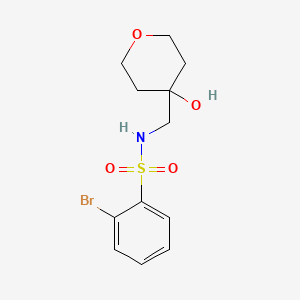

The molecular formula of this compound is C11H11Cl2NO3S, and it has a molecular weight of 308.17. For more detailed structural information, you may want to refer to a 3D structure file or a 2D Mol file .Physical And Chemical Properties Analysis

The molecular weight of this compound is 308.17. For more detailed physical and chemical properties, you may want to refer to a reliable database or resource .科学研究应用

- Researchers have explored the antimicrobial potential of this compound. Its unique structure, combining a sulfanyl group with a carboxylic acid, suggests possible antibacterial or antifungal effects. Investigating its activity against specific pathogens could lead to novel therapeutic agents .

- The sulfanylacetic acid moiety may exhibit anti-inflammatory properties. Scientists have studied its impact on inflammatory pathways, such as NF-κB signaling. Understanding its mechanisms could contribute to the development of anti-inflammatory drugs .

- Preliminary studies indicate that this compound might interfere with cancer cell proliferation. Researchers have investigated its effects on tumor growth, apoptosis, and cell cycle regulation. Further exploration could reveal its potential as an adjunct therapy or chemopreventive agent .

- Given its structural resemblance to certain amino acids, this compound has attracted attention in metabolic research. Scientists have explored its impact on glucose metabolism, lipid homeostasis, and insulin sensitivity. Insights gained may aid in managing metabolic disorders like diabetes .

- The presence of the dichlorobenzyl group suggests potential neuroprotective effects. Investigations have focused on its ability to mitigate oxidative stress, modulate neurotransmitter systems, and enhance neuronal survival. Applications could extend to neurodegenerative diseases .

- Beyond its biological activities, this compound serves as a building block in chemical synthesis. Medicinal chemists utilize it to create derivatives with tailored properties. These derivatives may find applications in drug discovery and development .

Antimicrobial Properties

Anti-Inflammatory Effects

Cancer Research

Metabolic Disorders

Neuroprotective Properties

Chemical Synthesis and Drug Development

作用机制

As a nonsteroidal anti-inflammatory drug (NSAID), diclofenac works by reducing substances in the body that cause pain and inflammation.

属性

IUPAC Name |

2-[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO3S/c12-8-2-1-7(9(13)3-8)4-14-10(15)5-18-6-11(16)17/h1-3H,4-6H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAPSFRCSLOHCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNC(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

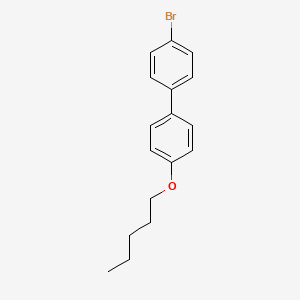

4-Bromo-4'-(pentyloxy)-1,1'-biphenyl

63619-51-2

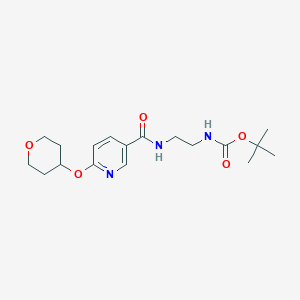

Methyl 2-formyl-5-hydroxybenzoate

1361963-60-1

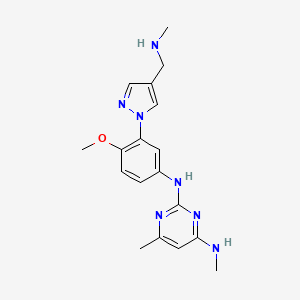

1-(2,4-Dichlorobenzoyl)-4-methylpiperidine

327069-50-1

![3-chloro-4-[(3-chlorophenyl)methoxy]benzoic Acid](/img/structure/B2360102.png)